Cas no 145898-93-7 (b-D-Glucopyranoside,(1aR,2S,3aR,5R,5aR,5bS)-tetrahydro-5-hydroxy-5b-[[(4-hydroxybenzoyl)oxy]methyl]-2-methyl-2,5-methano-1H-3,4-dioxacyclobuta[cd]pentalen-1a(2H)-yl,6-(3,4,5-trihydroxybenzoate))

b-D-Glucopyranoside,(1aR,2S,3aR,5R,5aR,5bS)-tetrahydro-5-hydroxy-5b-[[(4-hydroxybenzoyl)oxy]methyl]-2-methyl-2,5-methano-1H-3,4-dioxacyclobuta[cd]pentalen-1a(2H)-yl,6-(3,4,5-trihydroxybenzoate) structure
145898-93-7 structure
Product Name:b-D-Glucopyranoside,(1aR,2S,3aR,5R,5aR,5bS)-tetrahydro-5-hydroxy-5b-[[(4-hydroxybenzoyl)oxy]methyl]-2-methyl-2,5-methano-1H-3,4-dioxacyclobuta[cd]pentalen-1a(2H)-yl,6-(3,4,5-trihydroxybenzoate)
CAS-nummer:145898-93-7
MF:C30H32O16
MW:648.565490722656
CID:221785
PubChem ID:3036133
Update Time:2025-04-19

b-D-Glucopyranoside,(1aR,2S,3aR,5R,5aR,5bS)-tetrahydro-5-hydroxy-5b-[[(4-hydroxybenzoyl)oxy]methyl]-2-methyl-2,5-methano-1H-3,4-dioxacyclobuta[cd]pentalen-1a(2H)-yl,6-(3,4,5-trihydroxybenzoate) Chemische en fysische eigenschappen

Naam en identificatie

    • b-D-Glucopyranoside,(1aR,2S,3aR,5R,5aR,5bS)-tetrahydro-5-hydroxy-5b-[[(4-hydroxybenzoyl)oxy]methyl]-2-methyl-2,5-methano-1H-3,4-dioxacyclobuta[cd]pentalen-1a(2H)-yl,6-(3,4,5-trihydroxybenzoate)
    • b-D-Glucopyranoside,(1aR,2S,3aR,5R,5aR,5bS)-tetrahydro-5-hydroxy-5b-[[(4-hydroxybenzoyl)oxy]me...
    • b-D-Glucopyranoside,(1aR,2S,3aR,5R,5aR,5bS)-tetrahydro-5-hydroxy-5b-[[(4-hydroxybenzoyl)oxy]methyl]-2-methyl-2,5-methano-1H-3
    • Galloyl-oxypaeoniflorin
    • [(3S,5R,6S)-3-[(1aR)-1H-3,4-dioxacyclobuta[cd]pentalen-1a(2H)-yloxy]-5,6-dihydroxy-4-methyl-1-({[(3,4,5-trihydroxycyclohex-2-en-1-yl)carbonyl]oxy}methyl)-2-oxabi
    • beta-D-Glucopyranoside, tetrahydro-5-hydroxy-5b(((4-hydroxybenzoyl)oxy)methyl)-2-methyl-2,5-methano-1H-3,4-dioxacyclobuta(cd)pentalen-1a(2H)-yl, 6-(3,4,5-trihydroxybenzoate), (1aR-(1aalpha,3beta,3aalpha,5alpha,5aalpha,5balpha))-
    • Galloyloxypaeoniflorin
    • DTXSID20932713
    • 145898-93-7
    • [(3S,5R,6S)-3-[[(1R)-5,7-dioxatricyclo[4.2.1.03,9]nona-3,6(9)-dien-1-yl]oxy]-5,6-dihydroxy-4-methyl-1-[(3,4,5-trihydroxycyclohex-2-ene-1-carbonyl)oxymethyl]-2-oxabicyclo[2.2.1]heptan-3-yl]methyl 2,3,4-trihydroxybenzoate
    • Galloyloxy-paeoniflorin
    • (3-[(1H-3,4-Dioxacyclobuta[cd]pentalen-1a(2H)-yl)oxy]-5,6-dihydroxy-4-methyl-1-{[(3,4,5-trihydroxycyclohex-2-ene-1-carbonyl)oxy]methyl}-2-oxabicyclo[2.2.1]heptan-3-yl)methyl 2,3,4-trihydroxybenzoate
    • Inchi: 1S/C30H32O16/c1-27-8-29(23(38)22(27)37,10-42-24(39)12-4-16(32)20(35)17(33)5-12)46-30(27,45-28-6-13-7-41-26(18(13)28)44-9-28)11-43-25(40)14-2-3-15(31)21(36)19(14)34/h2-4,7,12,17,20,22-23,31-38H,5-6,8-11H2,1H3/t12?,17?,20?,22-,23-,27?,28-,29?,30+/m0/s1
    • InChI-sleutel: PRUKRWUTUBERIO-IFPUPTAISA-N
    • LACHT: O1[C@](COC(C2C=CC(=C(C=2O)O)O)=O)(C2(C)[C@H]([C@@H](C1(COC(C1C=C(C(C(C1)O)O)O)=O)C2)O)O)O[C@@]12COC3=C1C(=CO3)C2

Berekende eigenschappen

  • Exacte massa: 648.16903493g/mol
  • Monoisotopische massa: 648.16903493g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 8
  • Aantal waterstofbondacceptatoren: 16
  • Zware atoomtelling: 46
  • Aantal draaibare bindingen: 10
  • Complexiteit: 1280
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 5
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -1.7
  • Topologisch pooloppervlak: 255Ų
Aanbevolen leveranciers
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie